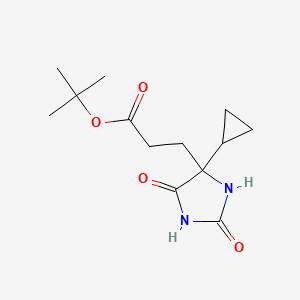

tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate is a synthetic organic compound with the molecular formula C13H20N2O4 It is characterized by the presence of a tert-butyl ester group, a cyclopropyl ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting cyclopropylamine with a suitable carbonyl compound under acidic or basic conditions.

Esterification: The resulting imidazolidinone intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the tert-butyl ester.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the imidazolidinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazolidinone moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl ring may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate

- tert-Butyl 4-[(2,5-dioxooxazolidin-4-yl)butylcarbamate

- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propanoate

Uniqueness

tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate is unique due to the presence of the cyclopropyl ring, which imparts rigidity and enhances its binding properties. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and applications.

Biological Activity

tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate , with the CAS number 1957283-10-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O4, and it has a molecular weight of 268.31 g/mol. The structural formula can be represented as follows:

The compound features a tert-butyl group attached to a propanoate moiety, with an imidazolidinone structure that includes a cyclopropyl substituent.

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. Compounds containing imidazolidinone rings have been studied for their ability to inhibit metalloproteases involved in cartilage degradation, particularly in conditions like osteoarthritis . The exploration of this compound as an inhibitor could reveal its therapeutic potential in treating joint-related diseases.

Case Studies

- Inhibition of ADAMTS Enzymes : A study focusing on ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs) inhibitors highlighted compounds structurally related to tert-butyl derivatives as potential therapeutic agents for cartilage degradation . The findings suggest that similar compounds could be effective in modulating enzyme activity associated with inflammatory diseases.

- Antifungal Properties : Although not directly tested on this compound, related compounds have shown antifungal properties in various assays. This opens avenues for exploring the antifungal potential of this compound through structural modifications .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds has been studied extensively. For instance, compounds with bulky groups like tert-butyl often exhibit favorable absorption and distribution characteristics due to their lipophilicity. However, toxicity assessments are crucial; preliminary studies should focus on cytotoxicity against human cell lines to ensure safety before advancing to in vivo studies .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂O₄ |

| Molecular Weight | 268.31 g/mol |

| CAS Number | 1957283-10-1 |

| Potential Biological Activity | Antimicrobial, Enzyme Inhibition |

| Therapeutic Applications | Osteoarthritis, Antifungal |

Properties

Molecular Formula |

C13H20N2O4 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

tert-butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate |

InChI |

InChI=1S/C13H20N2O4/c1-12(2,3)19-9(16)6-7-13(8-4-5-8)10(17)14-11(18)15-13/h8H,4-7H2,1-3H3,(H2,14,15,17,18) |

InChI Key |

XDNFTLZNOGLYAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1(C(=O)NC(=O)N1)C2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.